

An In-depth Technical Guide to the Discovery and Synthesis of S-14671

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Compound of Interest		
Compound Name:	S-14671	
Cat. No.:	B1680369	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-14671, chemically known as N-{2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl}thiophene-2-carboxamide, is a potent and high-efficacy 5-HT1A receptor agonist with additional antagonist properties at 5-HT2A and 5-HT2C receptors.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of **S-14671**, tailored for professionals in the field of drug development and neuroscience research. The document details its receptor binding profile, in vivo potency, and its effects in preclinical models of anxiety and depression. Furthermore, this guide outlines plausible synthetic routes for its chemical preparation and provides detailed protocols for the key pharmacological assays used in its evaluation.

Discovery of S-14671

The discovery of **S-14671** emerged from research programs focused on developing novel ligands for serotonin receptors, particularly the 5-HT1A subtype, which is a well-established target for anxiolytic and antidepressant therapies.[3][4] Developed by Servier, **S-14671** is a naphthylpiperazine derivative, a chemical class known for its interaction with serotonin receptors.[1][5] The rationale behind its development likely involved a systematic exploration of the structure-activity relationships of arylpiperazine compounds to optimize potency and efficacy at the 5-HT1A receptor.



The structural design of **S-14671** incorporates a 7-methoxynaphthyl group, a piperazine linker, and a thiophene-2-carboxamide moiety. This combination of functional groups resulted in a compound with exceptionally high affinity for the 5-HT1A receptor and potent in vivo activity.[1]

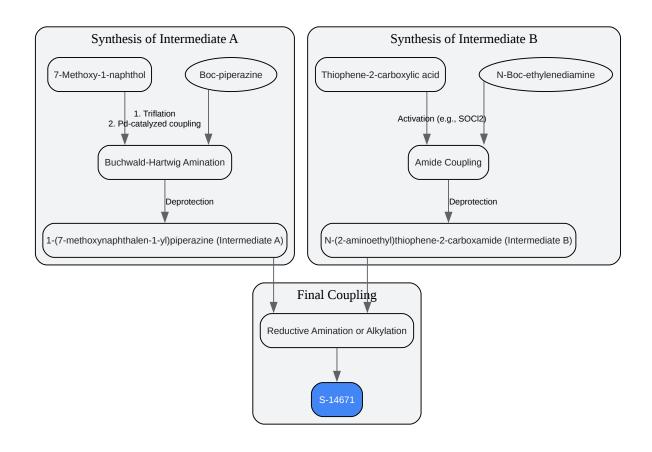
Chemical Synthesis of S-14671

While a specific, publicly disclosed synthesis of **S-14671** is not readily available, a plausible and efficient synthetic route can be devised based on established organic chemistry principles and published syntheses of analogous compounds.[6][7][8] The proposed synthesis involves a convergent approach, preparing two key intermediates that are then coupled to form the final product.

Proposed Synthetic Pathway

The overall synthetic strategy is depicted in the following workflow diagram:





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Caption: Proposed convergent synthetic workflow for S-14671.

Experimental Protocols for Synthesis

2.2.1. Synthesis of 1-(7-methoxynaphthalen-1-yl)piperazine (Intermediate A)

A practical approach for the synthesis of this intermediate involves a palladium-catalyzed Buchwald-Hartwig amination reaction.[9]

Foundational & Exploratory





- Preparation of 7-methoxy-1-naphthyl triflate: 7-Methoxy-1-naphthol is reacted with triflic anhydride in the presence of a non-nucleophilic base (e.g., pyridine) in an inert solvent like dichloromethane at 0 °C to room temperature.
- Buchwald-Hartwig Coupling: The resulting triflate is then coupled with N-Boc-piperazine
 using a palladium catalyst (e.g., Pd2(dba)3) and a suitable phosphine ligand (e.g., Xantphos)
 in a solvent such as toluene or dioxane with a base (e.g., Cs2CO3) at elevated
 temperatures.
- Deprotection: The Boc protecting group is removed by treating the product with a strong acid, such as hydrochloric acid in dioxane or trifluoroacetic acid in dichloromethane, to yield 1-(7-methoxynaphthalen-1-yl)piperazine.

2.2.2. Synthesis of N-(2-aminoethyl)thiophene-2-carboxamide (Intermediate B)

This intermediate can be prepared via a standard amide coupling reaction.

- Activation of Thiophene-2-carboxylic acid: Thiophene-2-carboxylic acid is converted to its more reactive acid chloride by refluxing with thionyl chloride (SOCI2).
- Amide Coupling: The resulting thiophene-2-carbonyl chloride is then slowly added to a solution of N-Boc-ethylenediamine and a base (e.g., triethylamine) in a suitable solvent like dichloromethane at 0 °C.
- Deprotection: The Boc group is subsequently removed using acidic conditions as described for Intermediate A to afford N-(2-aminoethyl)thiophene-2-carboxamide.

2.2.3. Final Synthesis of **S-14671**

The final step involves the coupling of Intermediate A and Intermediate B.

- Reductive Amination: Intermediate A (1-(7-methoxynaphthalen-1-yl)piperazine) can be reductively aminated with a suitable aldehyde precursor of Intermediate B.
- Alternatively, direct N-alkylation: Intermediate B can be reacted with a suitable alkylating
 agent derived from Intermediate A. A more common approach would be the reaction of
 Intermediate A with a suitable derivative of Intermediate B, such as N-(2-



bromoethyl)thiophene-2-carboxamide, in the presence of a base like potassium carbonate in a polar aprotic solvent such as acetonitrile.

Pharmacological Profile of S-14671

S-14671 is characterized by its high affinity and efficacy at the 5-HT1A receptor. It also exhibits antagonist properties at 5-HT2A and 5-HT2C receptors, which may contribute to its overall pharmacological profile, potentially reducing the likelihood of certain side effects associated with non-selective serotonin agonists.[1][2]

Receptor Binding Affinity

The binding affinities of **S-14671** for various serotonin receptors have been determined through radioligand binding assays. The data is summarized in the table below.

Receptor Subtype	Binding Affinity (pKi)	Reference Compound	Reference pKi
5-HT1A	9.3	8-OH-DPAT	9.2
(+)-Flesinoxan	8.7		
Buspirone	7.9	_	
5-HT2A	7.8	_	
5-HT2C	7.8	_	
5-HT1B	Low Affinity	_	
5-HT3	Low Affinity	_	

Data compiled from multiple sources.[1][2]

In Vivo Potency and Efficacy

S-14671 has demonstrated exceptional potency in various in vivo animal models, inducing typical 5-HT1A agonist-mediated responses at very low doses.



In Vivo Model	Measured Effect	Minimal Effective Dose (MED)	Maximal Effect
Pigeon Conflict Test	Increased punished responding	0.0025 mg/kg, IM	17232% increase vs.
Rat Forced Swim Test	Reduced immobility	0.01 mg/kg, s.c.	Potent antidepressant-like effect
Hypothermia Induction	Decrease in body temperature	≥ 5 μg/kg, s.c.	
Spontaneous Tail- Flicks	Induction of tail-flicks	≥ 40 µg/kg, s.c.	_

Data compiled from multiple sources.[10][11][12]

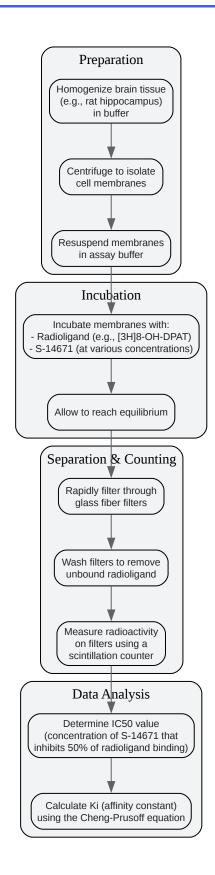
Key Experimental Protocols

The pharmacological characterization of **S-14671** relies on a battery of standardized in vitro and in vivo assays. The methodologies for the key experiments are detailed below.

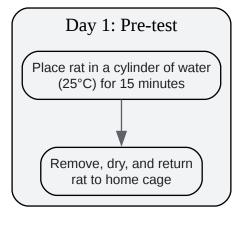
Radioligand Binding Assay for 5-HT1A Receptor

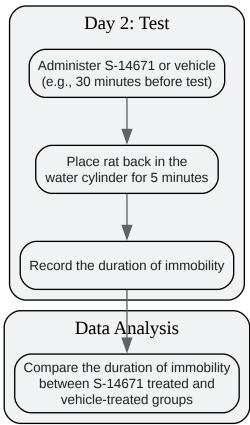
This assay is used to determine the affinity of a compound for the 5-HT1A receptor.







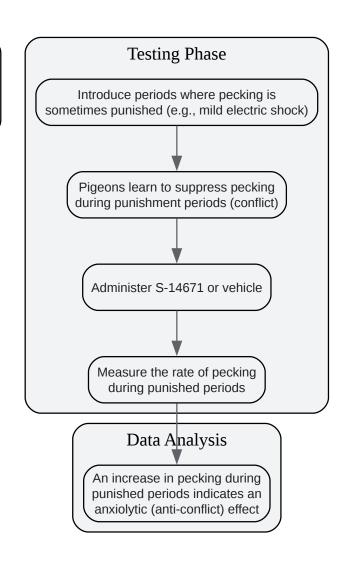




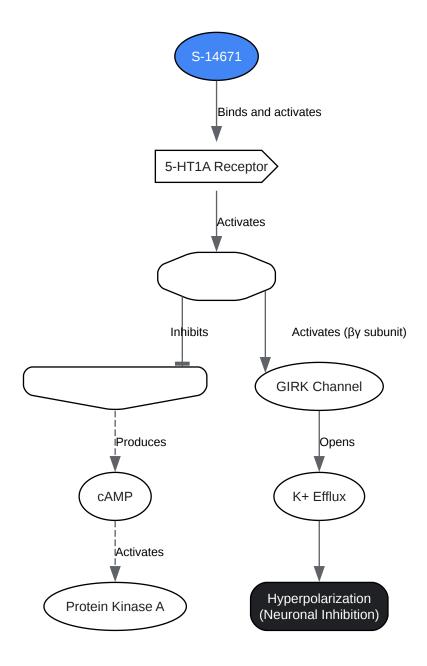


Training Phase

Train pigeons to peck a key for food reward (operant conditioning)







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